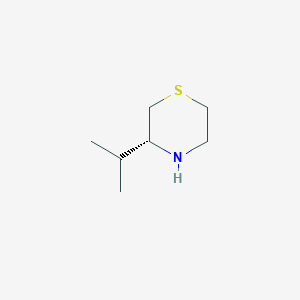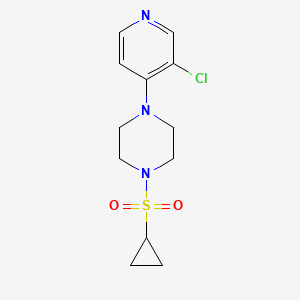
(S)-(+)-1-茚醇
概述
描述
(S)-(+)-1-Indanol is a chiral alcohol derived from indane, a bicyclic aromatic hydrocarbon. This compound is notable for its optical activity, with the (S)-enantiomer being the focus due to its specific applications in asymmetric synthesis and chiral resolution processes. The structure of (S)-(+)-1-Indanol includes a hydroxyl group attached to the first carbon of the indane ring, making it a secondary alcohol.
科学研究应用
(S)-(+)-1-Indanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the production of enantiomerically pure drugs.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions to investigate stereoselectivity.
Medicine: (S)-(+)-1-Indanol derivatives have been explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the manufacture of fragrances and flavors due to its pleasant aroma and in the production of chiral catalysts for various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: (S)-(+)-1-Indanol can be synthesized through several methods:
Asymmetric Reduction: One common method involves the asymmetric reduction of indanone using chiral catalysts or reagents. For instance, the use of chiral boron complexes or oxazaborolidine catalysts can yield high enantiomeric excess of (S)-(+)-1-Indanol.
Enzymatic Resolution: Another approach is the enzymatic resolution of racemic 1-indanol using lipases, which selectively esterify one enantiomer, allowing for the separation of (S)-(+)-1-Indanol.
Industrial Production Methods: In industrial settings, the production of (S)-(+)-1-Indanol often involves the use of large-scale asymmetric hydrogenation processes. These methods utilize chiral catalysts under controlled conditions to ensure high yield and purity of the desired enantiomer.
化学反应分析
Types of Reactions: (S)-(+)-1-Indanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to indane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base or phosphorus tribromide in an inert solvent.
Major Products:
Oxidation: Indanone.
Reduction: Indane.
Substitution: Various substituted indane derivatives depending on the reagent used.
作用机制
The mechanism of action of (S)-(+)-1-Indanol primarily involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the indane ring can engage in hydrophobic interactions, stabilizing the compound within the binding pocket of target proteins.
相似化合物的比较
®-(-)-1-Indanol: The enantiomer of (S)-(+)-1-Indanol, which has different optical activity and may exhibit different biological activities.
Indanone: The oxidized form of 1-indanol, used in various chemical syntheses.
Indane: The fully reduced form, serving as a precursor in the synthesis of indanol derivatives.
Uniqueness: (S)-(+)-1-Indanol is unique due to its chiral nature, making it valuable in asymmetric synthesis. Its ability to form specific interactions with biological molecules also sets it apart from its non-chiral counterparts, providing distinct advantages in pharmaceutical and biochemical applications.
属性
IUPAC Name |
(1S)-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAPLDFPUUJILH-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020638 | |
| Record name | (S)-(+)-1-Indanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25501-32-0 | |
| Record name | (S)-(+)-1-Indanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2,6-dichlorophenyl)-5-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-4-carboxamide](/img/structure/B2546824.png)
![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2546825.png)


![5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one](/img/structure/B2546828.png)
![2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2546831.png)

![N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-3-methylbenzamide](/img/structure/B2546835.png)



![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide](/img/structure/B2546842.png)
